2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE
CAS No.: 1187927-22-5
Cat. No.: VC13452867
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187927-22-5 |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-(5-phenyltriazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C10H12N4/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
| Standard InChI Key | OVHIXCHBFOBLJY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN=NN2CCN |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=NN2CCN |
Introduction
Structural and Physical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol and a calculated logP of 2.009 (indicating moderate lipophilicity) . Key structural features include:
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A 1,2,3-triazole ring with three nitrogen atoms.
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A phenyl substituent at position 5 of the triazole.
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An ethylamine chain linked to the triazole’s N1 position.
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1187927-22-5 | |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | |
| LogP | 2.009 | |
| IUPAC Name | 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethanamine |
Tautomerism and Stability
The 1,2,3-triazole ring exhibits aromatic stability, with delocalized π-electrons across the ring. The phenyl group at position 5 contributes to electronic resonance, enhancing stability. The ethylamine side chain introduces hydrogen-bonding potential, which may influence solubility and bioavailability .
Synthesis and Reaction Pathways
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 2-(5-phenyl- triazol-1-yl)-ethylamine relies on click chemistry, a modular and selective method. The general protocol involves:
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Azide preparation: Phenylacetylene is converted to a terminal alkyne.
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Triazole ring formation: Reaction with 5-phenyl-1,2,3-triazole-azide under Cu(I) catalysis .
Key advantages of CuAAC include high yields, minimal side products, and compatibility with diverse functional groups .
Alternative Synthetic Routes
While CuAAC dominates, other methods include:
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Organocatalytic approaches: Using bases like Cs₂CO₃ or tBuOK for triazole formation, though less common for 1,2,3-triazoles .
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Multicomponent reactions: Integration with propargyl bromide or thiosemicarbazide to generate intermediates .
Biological and Pharmacological Relevance
Applications in Medicinal Chemistry
Material Science Uses
The compound’s triazole-phenyl-ethylamine structure may enable:
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Coordination polymers: Leveraging nitrogen atoms for metal binding.
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Fluorescent probes: Tuning emission via phenyl conjugation .
Research Findings and Challenges
Key Studies
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Click Chemistry Optimization:
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SAR (Structure-Activity Relationship):
Unresolved Questions
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Metabolic stability: Limited data on in vivo degradation pathways.
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Toxicity profile: Requires acute and chronic toxicity testing.
Future Directions
Targeted Modifications
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Functional group substitution: Introducing halogens or heterocycles to modulate bioactivity.
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Polymer conjugation: Enhancing delivery via polymeric carriers.
Industrial Applications
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